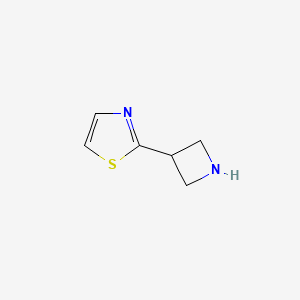

2-(3-Azetidinyl)-1,3-thiazole

CAS No.: 1308384-56-6

Cat. No.: VC3398427

Molecular Formula: C6H8N2S

Molecular Weight: 140.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1308384-56-6 |

|---|---|

| Molecular Formula | C6H8N2S |

| Molecular Weight | 140.21 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C6H8N2S/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2 |

| Standard InChI Key | VCKBXHAINCMQCS-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=NC=CS2 |

| Canonical SMILES | C1C(CN1)C2=NC=CS2 |

Introduction

Chemical Structure and Properties

2-(3-Azetidinyl)-1,3-thiazole is a heterocyclic compound containing a thiazole ring connected to an azetidine moiety. The thiazole component is a five-membered aromatic ring containing one sulfur and one nitrogen atom, while the azetidine portion is a four-membered ring with one nitrogen atom. This structural arrangement contributes to its unique chemical properties and potential biological activities.

The compound is frequently encountered in its salt forms, particularly as a hydrochloride (HCl) salt. The hydrochloride form has the molecular formula C6H9ClN2S with a molecular weight of 176.67 g/mol . The parent compound (without the HCl) has the CID 55263536 in the PubChem database .

Physical and Chemical Identifiers

Table 1: Chemical Identifiers of 2-(3-Azetidinyl)-1,3-thiazole hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1609403-00-0 |

| Molecular Formula | C6H9ClN2S |

| Molecular Weight | 176.67 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)-1,3-thiazole;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2S.ClH/c1-2-9-6(8-1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H |

| Standard InChIKey | RQLSYZUXGSQDSI-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=NC=CS2.Cl |

The compound exists in multiple salt forms, including the dihydrochloride variant (C6H10Cl2N2S), which possesses slightly different physical properties . The parent compound without the salt formation serves as an important intermediate in various chemical syntheses.

Structural Characteristics

The 1,3-thiazole ring is an unsaturated five-membered heterocyclic structure containing nitrogen and sulfur atoms. This structural component is present in numerous pharmaceutically active compounds and contributes significantly to their biological activities . The azetidine ring, a four-membered nitrogen-containing cycle, adds another dimension to the compound's chemical behavior, particularly in terms of its spatial orientation and reactivity.

The connection point between these two rings occurs at the 3-position of the azetidine and the 2-position of the thiazole, creating a unique molecular architecture that influences the compound's chemical reactivity and potential biological interactions.

Synthesis Methodologies

The synthesis of 2-(3-Azetidinyl)-1,3-thiazole and its hydrochloride salt involves several chemical approaches. The preparation typically requires precise control of reaction conditions to ensure high yield and purity.

Standard Synthesis Routes

The synthesis generally begins with the preparation of azetidine intermediates through cyclization reactions. This is followed by their coupling with appropriate thiazole precursors. The final steps often involve purification and salt formation to obtain the hydrochloride derivative.

A common approach involves:

-

Formation of azetidine ring structures through controlled cyclization

-

Preparation of the thiazole moiety, typically from thioamides or related precursors

-

Coupling of the two heterocyclic systems under specific reaction conditions

-

Conversion to the hydrochloride salt using hydrogen chloride or related reagents

Alternative Synthesis Approaches

Variations in synthetic routes may include using different starting materials or alternative catalysts. Some approaches described in the literature involve:

-

Reactions utilizing chloroacetyl chloride with appropriate nitrogen-containing compounds

-

Formation of thiazole rings from thiourea and related compounds

-

Cyclization reactions of β-amino thiols with suitable carbonyl compounds

These synthetic approaches are carefully selected based on desired yield, purity requirements, and available starting materials.

| Application Area | Potential Role | Based On |

|---|---|---|

| Medicinal Chemistry | Precursor for drug development | Structural similarity to active compounds |

| Neurodegenerative Research | Potential treatment development | Activity of related thiazole derivatives |

| Antimicrobial Development | Scaffold for new antimicrobials | Activity seen in similar thiazole compounds |

| Synthetic Chemistry | Intermediate for complex molecules | Reactivity of the heterocyclic system |

Structural Relationships and Analogues

2-(3-Azetidinyl)-1,3-thiazole exists within a broader context of heterocyclic compounds with related structures and properties. Understanding these relationships can provide insights into the compound's behavior and potential applications.

Related Thiazole Derivatives

Numerous thiazole derivatives share structural similarities with 2-(3-Azetidinyl)-1,3-thiazole. Some noteworthy examples include:

-

2-Aminothiazoles, which have demonstrated antimicrobial and other biological activities

-

Thiazolyl hydrazides, which have been investigated for their pharmacological properties

-

Thiazole-containing benzimidazoles, which have shown various biological activities

These related compounds often display similar patterns of reactivity and potential biological effects, though with variations based on their specific structural differences.

Azetidine-Containing Compounds

The azetidine ring is another key structural feature of the compound. Azetidine-2-one derivatives, in particular, have been noted for their presence in many antibiotics. The four-membered ring structure with a nitrogen atom contributes to unique spatial properties that can influence biological activity .

Compounds containing the azetidine structure have been explored for various pharmaceutical applications, including:

-

Antibacterial agents

-

Enzyme inhibitors

-

Central nervous system active compounds

Research Outlook and Future Directions

The ongoing exploration of 2-(3-Azetidinyl)-1,3-thiazole and related compounds presents numerous opportunities for future research and development.

Synthetic Methodology Advancement

Future research could focus on developing:

-

More efficient synthesis routes with higher yields and fewer steps

-

Environmentally friendly approaches to reduce waste and harmful solvents

-

Scalable methods suitable for larger production requirements

-

Novel derivatives with enhanced properties

Pharmacological Investigation

Given the promising biological activities associated with thiazole derivatives, several research directions warrant further investigation:

-

Structure-activity relationship studies to identify the most effective structural variations

-

Detailed mechanisms of action in various biological systems

-

Potential synergistic effects when combined with other bioactive compounds

-

Development of targeted drug delivery systems for thiazole-containing compounds

Applications in Neurodegenerative Research

The potential of 1,3-thiazole derivatives in addressing neurodegenerative diseases represents a particularly promising research avenue. Future work could explore:

-

Specific neural targets for thiazole-based compounds

-

Optimization of structures for enhanced blood-brain barrier penetration

-

Development of compounds with reduced side effects and improved efficacy

Table 3: Research Gaps and Future Directions

| Research Area | Current Gap | Potential Direction |

|---|---|---|

| Synthesis | Efficiency and scalability | Green chemistry approaches |

| Structural Modification | Limited structure-activity data | Systematic variation of substituents |

| Biological Mechanism | Incomplete understanding | Target identification studies |

| Clinical Translation | Preclinical stage only | Toxicity and pharmacokinetic studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume